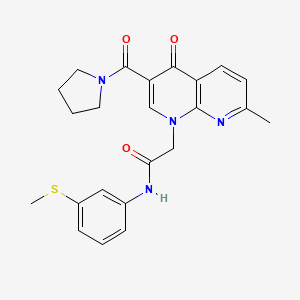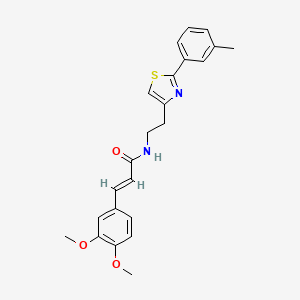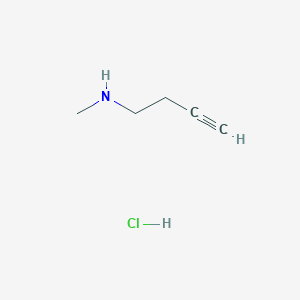![molecular formula C26H23N5O2S B2476648 N-benzyl-2-((5-oxo-4-phénéthyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acétamide CAS No. 1111020-59-7](/img/structure/B2476648.png)
N-benzyl-2-((5-oxo-4-phénéthyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H23N5O2S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antimicrobienne
Le cycle 1,2,4-benzothiadiazine-1,1-dioxyde, auquel appartient notre composé, présente des propriétés antimicrobiennes prometteuses . Des chercheurs ont observé une activité contre les bactéries, les champignons et d'autres micro-organismes. La présence de groupes fonctionnels spécifiques attachés au cycle contribue à cet effet.
Autres Applications Thérapeutiques
Au-delà des domaines mentionnés, des recherches en cours étudient des utilisations thérapeutiques supplémentaires. Il s'agit notamment d'effets neuroprotecteurs, de propriétés anti-inflammatoires et d'applications potentielles dans les maladies neurodégénératives.
En résumé, l'échafaudage multiforme 1,2,4-benzothiadiazine-1,1-dioxyde est très prometteur dans divers domaines. Ses groupes fonctionnels et ses modifications offrent des voies prometteuses pour le développement de médicaments et les interventions thérapeutiques. Les chercheurs continuent d'explorer son potentiel, ce qui en fait un sujet fascinant en chimie médicinale . 🌟
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to interact with various targets including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the functional groups attached to the ring structure of similar compounds play a crucial role in their activity .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways related to their targets, leading to their respective therapeutic effects .
Result of Action
Based on the targets of similar compounds, it can be inferred that this compound may have a variety of effects depending on the specific target and the pathway it affects .
Propriétés
IUPAC Name |
N-benzyl-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2S/c32-23(27-17-20-11-5-2-6-12-20)18-34-26-29-28-25-30(16-15-19-9-3-1-4-10-19)24(33)21-13-7-8-14-22(21)31(25)26/h1-14H,15-18H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUFQXOFCIRUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-tert-butyl-2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2476565.png)



![2-fluoro-N-{4-[2-(morpholin-4-yl)acetamido]phenyl}pyridine-4-carboxamide](/img/structure/B2476572.png)

![N-tert-butyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2476576.png)
![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2476578.png)
![1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea](/img/structure/B2476580.png)
![N'-(3-chloro-4-methylphenyl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide](/img/structure/B2476581.png)
![2-Pyridinamine,6-bromo-n-[(2-chlorophenyl)methyl]-](/img/structure/B2476582.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2476583.png)

![4-[(2-methoxy-4,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2476587.png)
